Ketazocine Exhibits a Distinct Receptor Selectivity Profile Compared to Ethylketocyclazocine and U-50,488
Ketazocine demonstrates a Ki of 0.21 nM for the kappa opioid receptor (KOR), compared to 0.6 nM for the mu opioid receptor (MOR) and 0.5 nM for the delta opioid receptor (DOR), yielding a KOR:MOR selectivity ratio of approximately 2.9 [1]. In contrast, ethylketocyclazocine binds to MOR and KOR with similar affinities (Ki of 0.22 nM and 0.15 nM, respectively), showing minimal selectivity [2]. Furthermore, U-50,488 is a highly selective KOR agonist with no detectable MOR agonist or antagonist activity, representing a stark contrast to ketazocine's mixed profile [3].
| Evidence Dimension | KOR vs. MOR binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | KOR Ki = 0.21 nM; MOR Ki = 0.6 nM; DOR Ki = 0.5 nM |
| Comparator Or Baseline | Ethylketocyclazocine: KOR Ki = 0.15 nM; MOR Ki = 0.22 nM; U-50,488: highly selective KOR agonist with no MOR activity |
| Quantified Difference | Ketazocine KOR/MOR selectivity ratio = 2.9; ethylketocyclazocine KOR/MOR ratio ≈ 0.68; U-50,488 shows >100-fold selectivity for KOR |
| Conditions | Radioligand binding assays in homogenates of brain tissue and/or recombinant human opioid receptors |
Why This Matters
This selectivity profile defines ketazocine as a benchmark for studying mixed KOR/MOR pharmacology, distinct from both non-selective (ethylketocyclazocine) and highly selective (U-50,488) KOR agonists.
- [1] Khan MIH, et al. Ketazocine (a.k.a. ketocyclazocine). European Journal of Medicinal Chemistry. 2022. Section 3.3; Ki data from reference 153. View Source
- [2] Zukin RS, et al. [3H]Ethylketocyclazocine binding to mouse brain membranes: evidence for a kappa opioid receptor type. J Pharmacol Exp Ther. 1988;246(1):150-8. View Source
- [3] Von Voigtlander PF, Lewis RA. U-50,488, a selective kappa opioid agonist: Comparison to other reputed kappa agonists. Progress in Neuro-Psychopharmacology and Biological Psychiatry. 1982;6(4-6):467-70. View Source
